molecular formula C27H24N2O4 B1390405 Fmoc-1-methyl-DL-tryptophan CAS No. 138775-51-6

Fmoc-1-methyl-DL-tryptophan

Cat. No. B1390405
M. Wt: 440.5 g/mol
InChI Key: GDPXIUSEXJJUGT-UHFFFAOYSA-N
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Description

“Fmoc-1-methyl-DL-tryptophan” is a biochemical compound used for proteomics research . It has a molecular formula of C27H24N2O4 and a molecular weight of 440.5 .


Molecular Structure Analysis

The molecular structure of “Fmoc-1-methyl-DL-tryptophan” is represented by the SMILES notation: CN1C=C (C2=CC=CC=C21)CC (C (=O)O)NC (=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 . This compound contains a total of 61 bonds, including 37 non-H bonds, 24 multiple bonds, 7 rotatable bonds, 2 double bonds, and 22 aromatic bonds .


Physical And Chemical Properties Analysis

“Fmoc-1-methyl-DL-tryptophan” has a molecular weight of 440.5 and a molecular formula of C27H24N2O4 . Further physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Molecularly Imprinted Polymers (MIPs) and Chromatography

  • Solvent Effects in Chromatography on MIPs : Fmoc-tryptophan (Fmoc-Trp) enantiomers have been studied in chromatography using MIPs. Different organic solvents like acetonitrile, methylene chloride, chloroform, and tetrahydrofuran have been used to understand their effects on the affinity and selectivity of Fmoc-Trp enantiomers. Such studies are crucial for advancing chromatographic techniques in pharmaceutical and biochemical analysis (Kim & Guiochon, 2005).

Pharmaceutical Research and Drug Design

  • Design of Tryptophan-Containing Dipeptide Derivatives : Fmoc-(S,R)-tryptophan-containing dipeptide derivatives have been synthesized and investigated for their pharmacological activities, particularly as antagonists to formyl peptide receptor 1 (FPR1). Such research is significant for developing new drugs for treating neutrophilic inflammatory diseases (Hwang et al., 2013).

Peptide Synthesis and Proteomics

  • Advances in Peptide Synthesis : Fmoc-Trp has been utilized in solid-phase peptide synthesis (SPPS) for incorporating tryptophan derivatives into peptide chains. This aids in the creation of modified peptides for research and therapeutic applications (Wahlström & Undén, 2009).

  • Synthesis of β-Peptide Building Blocks : Fmoc-protected homologs of tryptophan have been used for incorporation in β-peptides. This is important for the study of peptides and proteins, especially those with unique folding patterns and biological activities (Micuch & Seebach, 2002).

Molecular Transport and Drug Delivery

  • Molecular Transporter Efficiency : Cyclic peptides containing Fmoc-tryptophan have been studied for their efficiency as molecular transporters. This research is critical in drug delivery systems, where the transportation of specific compounds into cells is essential (Hanna et al., 2018).

Functional Materials and Biochemistry

  • Fabrication of Functional Materials : Fmoc-amino acids, including tryptophan, have shown potential in the self-assembly of bio-inspired materials. Their applications range from cell cultivation to drug delivery and have significant implications in material science and bioengineering (Tao et al., 2016).

Safety And Hazards

“Fmoc-1-methyl-DL-tryptophan” is classified as an irritant . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPXIUSEXJJUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-1-methyl-DL-tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Katragadda, P Magotti, G Sfyroera… - Journal of medicinal …, 2006 - ACS Publications
Tryptophans at positions 4 and 7 of compstatin, a peptide complement inhibitor, are crucial for its interaction with C3. However, the nature of their involvement has not been studied to …
Number of citations: 139 pubs.acs.org
RD Gorham Jr, DL Forest, P Tamamis… - Experimental Eye …, 2013 - Elsevier
… Peptides containing methylated tryptophan (methylated-Trp) were synthesized using Fmoc-1-methyl-DL-tryptophan, and the resulting mixture of peptides containing D-methylated-Trp …
Number of citations: 26 www.sciencedirect.com
RD Gorham Jr, DL Forest, GA Khoury… - Journal of medicinal …, 2015 - ACS Publications
… Peptides containing l-1-methyltryptophan were synthesized using Fmoc-1-methyl-dl-tryptophan (commercially available preparation) and subsequently purified by HPLC. …
Number of citations: 19 pubs.acs.org
GA Khoury - 2015 - search.proquest.com
Most methods for modeling, simulating, and designing proteins focus on accurately modeling the 20 natural amino acids. Post-translational modifications (PTMs) and non-canonical …
Number of citations: 2 search.proquest.com

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